molecular formula C24H29N5O2 B4576900 1-[(3-methyl-2-pyridinyl)methyl]-4-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine

1-[(3-methyl-2-pyridinyl)methyl]-4-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine

Cat. No.: B4576900
M. Wt: 419.5 g/mol
InChI Key: AZNNKCPUGXPTTD-UHFFFAOYSA-N
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Description

1-[(3-methyl-2-pyridinyl)methyl]-4-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine is a useful research compound. Its molecular formula is C24H29N5O2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.23212518 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharma Market Insights

One study delves into the broader context of pharma market trends, mentioning compounds including azetidine, pyrrolidine, and piperidine derivatives among which compounds similar to the one are used as selective 5-HT-1D receptor agonists for migraine treatment. This highlights the compound's relevance in pharmaceutical innovations aimed at improving treatment options with fewer side effects (Habernickel, 2001).

Antitumor Activity

Research into novel pyrimidinyl pyrazole derivatives, including compounds with structural similarities to the query compound, has shown significant cytotoxic activity against various tumor cell lines. These compounds, particularly ones with specific substituent groups, have demonstrated potent antitumor activity in both in vitro and in vivo settings, showcasing their potential in cancer treatment without causing undesirable effects in mice (Naito et al., 2005).

PAF Antagonism

Another area of application involves the synthesis and evaluation of (cyanomethyl)piperazines, including 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)-piperazines, for their in vitro and in vivo potency as platelet-activating factor (PAF) antagonists. These compounds, through modification of the pyridine derivatives, have shown an improvement in the ID50 of oral tests, indicating their potential utility in medical treatments involving PAF-induced conditions (Carceller et al., 1993).

Tuberculostatic Activity

Compounds with a 1,3,4-oxadiazole and 1,2,4-triazole core, structurally related to the query compound, have been synthesized and tested for their tuberculostatic activity. These studies provide insights into how similar compounds could be tailored for effective treatments against tuberculosis, with some compounds showing inhibiting concentrations within specific ranges, suggesting a potential application in antimicrobial therapies (Foks et al., 2004).

Bacterial Biofilm and MurB Inhibition

Research on novel bis(pyrazole-benzofuran) hybrids, which share a conceptual framework with the compound , has unveiled significant antibacterial efficacies and biofilm inhibition activities. These compounds, particularly against strains of E. coli, S. aureus, and S. mutans, have shown to be more effective than reference drugs like Ciprofloxacin, highlighting their potential in addressing bacterial resistance and infection treatment strategies (Mekky & Sanad, 2020).

Properties

IUPAC Name

1-[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2/c1-19-6-5-13-25-21(19)18-28-14-16-29(17-15-28)24(30)12-11-23-27-26-22(31-23)10-9-20-7-3-2-4-8-20/h2-8,13H,9-12,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNNKCPUGXPTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN2CCN(CC2)C(=O)CCC3=NN=C(O3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-methyl-2-pyridinyl)methyl]-4-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-[(3-methyl-2-pyridinyl)methyl]-4-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine
Reactant of Route 3
Reactant of Route 3
1-[(3-methyl-2-pyridinyl)methyl]-4-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine
Reactant of Route 4
Reactant of Route 4
1-[(3-methyl-2-pyridinyl)methyl]-4-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine
Reactant of Route 5
Reactant of Route 5
1-[(3-methyl-2-pyridinyl)methyl]-4-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine
Reactant of Route 6
Reactant of Route 6
1-[(3-methyl-2-pyridinyl)methyl]-4-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.